molecular formula C30H40N2O8S B583557 (R)-N-Deacetyl Colchicine d-10-Camphorsulfonate CAS No. 102419-97-6

(R)-N-Deacetyl Colchicine d-10-Camphorsulfonate

Cat. No.: B583557
CAS No.: 102419-97-6
M. Wt: 588.716
InChI Key: CDJHOFUFRVRAAM-FHHVPWRWSA-N
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Description

®-N-Deacetyl Colchicine d-10-Camphorsulfonate is a complex organic compound that combines the structural features of colchicine and camphorsulfonate. Colchicine is a well-known alkaloid derived from the autumn crocus (Colchicum autumnale) and is primarily used for its anti-inflammatory properties. Camphorsulfonate, on the other hand, is a sulfonic acid derivative of camphor, often used in chiral resolution and as a catalyst in organic synthesis.

Scientific Research Applications

®-N-Deacetyl Colchicine d-10-Camphorsulfonate has diverse applications in scientific research:

    Chemistry: Used as a chiral resolving agent and catalyst in organic synthesis.

    Biology: Studied for its potential effects on cellular processes and microtubule dynamics.

    Medicine: Investigated for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of chiral compounds and as a standard in analytical techniques like circular dichroism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-Deacetyl Colchicine d-10-Camphorsulfonate typically involves multiple steps:

    Deacetylation of Colchicine: Colchicine undergoes deacetylation to form N-Deacetyl Colchicine. This step often requires the use of strong bases such as sodium hydroxide or potassium hydroxide under controlled temperature conditions.

    Formation of d-10-Camphorsulfonate: d-10-Camphorsulfonate is synthesized from camphor by sulfonation using sulfur trioxide or chlorosulfonic acid.

    Coupling Reaction: The final step involves coupling N-Deacetyl Colchicine with d-10-Camphorsulfonate. This is typically achieved through esterification or amidation reactions, often using coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of ®-N-Deacetyl Colchicine d-10-Camphorsulfonate follows similar synthetic routes but on a larger scale. The process involves:

    Batch Reactors: For controlled deacetylation and sulfonation reactions.

    Continuous Flow Reactors: For efficient coupling reactions.

    Purification: Using techniques like recrystallization, chromatography, and distillation to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-N-Deacetyl Colchicine d-10-Camphorsulfonate undergoes various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of oxidized derivatives with additional functional groups.

    Reduction: Formation of reduced derivatives with simplified structures.

    Substitution: Formation of substituted derivatives with new alkyl or acyl groups.

Mechanism of Action

The mechanism of action of ®-N-Deacetyl Colchicine d-10-Camphorsulfonate involves:

    Molecular Targets: Binding to tubulin, a protein that forms microtubules, thereby inhibiting their polymerization.

    Pathways Involved: Disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. Inflammatory pathways are also modulated, reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

    Colchicine: An alkaloid with anti-inflammatory properties.

    d-10-Camphorsulfonic Acid: A sulfonic acid derivative used in chiral resolution.

    N-Deacetyl Colchicine: A deacetylated form of colchicine with similar biological activities.

Uniqueness

®-N-Deacetyl Colchicine d-10-Camphorsulfonate is unique due to its combined structural features, which enhance its chiral properties and catalytic efficiency. Its ability to modulate microtubule dynamics and inflammatory pathways makes it a valuable compound in both research and therapeutic applications.

Properties

IUPAC Name

(7R)-7-amino-1,2,3,10-tetramethoxy-6,7-dihydro-5H-benzo[a]heptalen-9-one;[(1S,4S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO5.C10H17NO3S/c1-23-16-8-6-12-13(10-15(16)22)14(21)7-5-11-9-17(24-2)19(25-3)20(26-4)18(11)12;1-9(2)7-3-4-10(9,8(12)5-7)6-15(11,13)14/h6,8-10,14H,5,7,21H2,1-4H3;7H,3-6H2,1-2H3,(H2,11,13,14)/t14-;7-,10+/m10/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDJHOFUFRVRAAM-FHHVPWRWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)N)C.COC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H]2CC[C@]1(C(=O)C2)CS(=O)(=O)N)C.COC1=CC=C2C(=CC1=O)[C@@H](CCC3=CC(=C(C(=C32)OC)OC)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H40N2O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20747420
Record name 1-[(1S,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonamide--(7R)-7-amino-1,2,3,10-tetramethoxy-6,7-dihydrobenzo[a]heptalen-9(5H)-one (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

588.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102419-97-6
Record name 1-[(1S,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonamide--(7R)-7-amino-1,2,3,10-tetramethoxy-6,7-dihydrobenzo[a]heptalen-9(5H)-one (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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